2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one
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Overview
Description
Imidazo[1,2-a]pyrazin-8(7H)-one is a relatively new ring system that constitutes a scaffold possessing diverse biological activity . It has been reported as antiarrhythmics, GABAA receptor agonists for the treatment of anxiety, inhibitors of various kinases, and CXCR3 antagonists with anti-inflammatory action . It is also useful in material science because of its structural character .
Synthesis Analysis
The most common synthesis of imidazo[1,2-a]pyrazin-8(7H)-one starts from 2,3-dichloropyrazine and consists of cyclization of the intermediate 3-amino-2-chloropyrazine by the action of α-halocarbonyl reagents followed by hydrolysis of the resulting 8-chloroimidazo[4,3-a]-pyrazines . A suitable approach to the synthesis of 7-arylimidazo[1,2-a]pyrazin-8(7H)-ones has been suggested, starting from esters of oxalic acid monoamides via cyclization of intermediate 3-aminopyrazin-2-ones with α-halocarbonyl compounds .Chemical Reactions Analysis
In silico probing of five proprietary pharmaceutical company libraries enabled rapid expansion of the hit chemotype, alleviating initial concerns about the core chemical structure while simultaneously improving antiparasitic activity and selectivity index relative to the background cell line .Scientific Research Applications
1. Antipsychotic Agent Research
The compound 2-(2,5-Dimethylphenyl)-7-(3-Fluorophenyl)Imidazo[1,2-a]Pyrazin-8(7H)-one is related to a class of compounds studied for their potential as antipsychotic agents. Research on similar compounds, such as 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrated antipsychotic-like profiles in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, unlike many clinically available antipsychotic agents. This suggests a novel mechanism of action for antipsychotic drugs and opens new avenues for treating psychiatric disorders (Wise et al., 1987).
2. Luminescence Studies
Compounds structurally similar to 2-(2,5-Dimethylphenyl)-7-(3-Fluorophenyl)Imidazo[1,2-a]Pyrazin-8(7H)-one have been studied for their luminescent properties. For instance, research on condensed lumazine-ringsystems, which include imidazo[1,2-a]pyrazin derivatives, found these compounds to exhibit high fluorescence. This fluorescence is potentially useful in developing new materials for optical and electronic applications (Abou‐Hadeed & Pfleiderer, 2002).
3. Spectroscopic Properties and Structural Studies
Fundamental studies on the structures and spectroscopic properties of Imidazo[1,2-a]pyrazin-3(7H)-one derivatives, which are closely related to the compound , have revealed significant insights. These studies, involving X-ray crystallography, UV/vis absorption spectroscopy, NMR, and calculations, help in understanding the electronic structure and reactivity of these compounds, crucial for their application in various scientific fields (Nakai et al., 2003).
4. Pharmaceutical Research
While the specific compound has not been directly studied in pharmaceutical contexts, structurally related compounds have been explored for various pharmaceutical applications. For example, substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized for studying peripheral benzodiazepine receptors using positron emission tomography, which is crucial in understanding and treating neurodegenerative disorders (Fookes et al., 2008).
Future Directions
Imidazole has become an important synthon in the development of new drugs. The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . Therefore, it is expected that the research and development of imidazole derivatives including “2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one” will continue in the future.
properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O/c1-4-18-7-5-6-12-29(18)24(30)20-14-26-23-19(10-8-16(3)27-23)22(20)28-17-9-11-21(25)15(2)13-17/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQACNVPNTVKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine |
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